molecular formula C15H15N3O B1474357 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1801335-41-0

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1474357
CAS No.: 1801335-41-0
M. Wt: 253.3 g/mol
InChI Key: YEKDJPFDZPTODT-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through various cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the 4-methoxybenzyl group: This step often involves nucleophilic substitution reactions where the 4-methoxybenzyl group is introduced using reagents like 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
  • 1-(4-methoxybenzyl)-1H-pyrrolo[3,2-b]pyridin-4-amine
  • 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridin-4-amine

Uniqueness

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the 4-methoxybenzyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which have been reported to exhibit a range of pharmacological effects, including anticancer, antibacterial, and neuroprotective activities. This article aims to summarize the biological activity of this compound based on current research findings.

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 255.30 g/mol
  • CAS Number : 1801335-41-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Findings : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 6.25 µM against MDA-MB-231 cells. This suggests that modifications in the pyrrolo[2,3-b]pyridine structure can enhance biological activity against cancer cells .
CompoundCell LineConcentration (µM)Viability Reduction (%)
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMDA-MB-23150Mild

Antibacterial Activity

Pyrrolo derivatives have also been evaluated for their antibacterial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation in treating bacterial infections.

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The derivatives displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolo derivatives may possess neuroprotective properties. Studies indicate that these compounds could modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

The biological activities of this compound may be attributed to its interaction with various molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : Compounds in this class have been identified as inhibitors of specific kinases involved in cancer progression.
  • Interaction with Membrane Proteins : Target proteins such as serotonin receptors and glutamate receptors have been implicated in the mechanism of action, providing a basis for their neuroprotective effects .

Case Studies

A notable study focused on the synthesis and evaluation of pyrrolo derivatives found that modifications at the benzyl position significantly influenced the anticancer efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis identified key functional groups that enhance potency and selectivity towards cancer cells.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDJPFDZPTODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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